(E)-but-2-enedioic acid;2,6-ditert-butyl-4-[3-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]propylsulfanyl]phenol
Description
The compound (E)-but-2-enedioic acid;2,6-ditert-butyl-4-[3-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]propylsulfanyl]phenol is a structurally complex molecule featuring:
- A 2,6-ditert-butylphenol group, providing steric bulk and antioxidant properties due to the phenolic -OH group.
- A propylsulfanyl linker connecting the phenol to a piperazine ring, which is substituted with a (2,3,4-trimethoxyphenyl)methyl group. This aromatic substituent may enhance lipophilicity and receptor-binding affinity, as seen in analogues with methoxy-rich aryl groups .
Properties
IUPAC Name |
(E)-but-2-enedioic acid;2,6-ditert-butyl-4-[3-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]propylsulfanyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H48N2O4S.2C4H4O4/c1-30(2,3)24-19-23(20-25(27(24)34)31(4,5)6)38-18-10-13-32-14-16-33(17-15-32)21-22-11-12-26(35-7)29(37-9)28(22)36-8;2*5-3(6)1-2-4(7)8/h11-12,19-20,34H,10,13-18,21H2,1-9H3;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANXPOPNCJIJXJW-LVEZLNDCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)SCCCN2CCN(CC2)CC3=C(C(=C(C=C3)OC)OC)OC.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC(=CC(=C1O)C(C)(C)C)SCCCN2CCN(CC2)CC3=C(C(=C(C=C3)OC)OC)OC)(C)C.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H56N2O12S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
776.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148913-55-7 | |
| Record name | S-15176 difumarate salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-but-2-enedioic acid;2,6-ditert-butyl-4-[3-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]propylsulfanyl]phenol involves several steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core structure, followed by the introduction of various functional groups through a series of chemical reactions. Common reagents used in these steps include strong acids, bases, and oxidizing agents, which facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of large-scale reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions: (E)-but-2-enedioic acid;2,6-ditert-butyl-4-[3-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]propylsulfanyl]phenol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of multiple functional groups, which provide reactive sites for different chemical transformations.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired products.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines.
Scientific Research Applications
(E)-but-2-enedioic acid; 2,6-ditert-butyl-4-[3-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]propylsulfanyl]phenol is a complex organic molecule that combines features of both fumaric acid and a substituted phenolic compound. It includes a butenedioic acid backbone, specifically the trans isomer (fumaric acid), characterized by two carboxylic acid groups attached to a double-bonded carbon chain. Additionally, it features a piperazine moiety linked to a phenolic structure with multiple methoxy groups, enhancing its potential biological activity and solubility properties.
Chemical Properties and Reactivity
The chemical reactivity of (E)-but-2-enedioic acid; 2,6-ditert-butyl-4-[3-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]propylsulfanyl]phenol is attributed to its functional groups. The (E)-but-2-enedioic acid portion can participate in various reactions, and the phenolic part of the molecule may also engage in reactions typical of aromatic compounds, such as electrophilic substitution or nucleophilic attacks on the hydroxyl group.
Identifiers
- PubChem CID: 9893640
- Molecular Formula: C31H48N2O4S
- Molecular Weight: 544.8 g/mol
- IUPAC Name: 2,6-ditert-butyl-4-[3-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]propylsulfanyl]phenol
- InChI: InChI=1S/C31H48N2O4S/c1-30(2,3)24-19-23(20-25(27(24)34)31(4,5)6)38-18-10-13-32-14-16-33(17-15-32)21-22-11-12-26(35-7)29(37-9)28(22)36-8/h11-12,19-20,34H,10,13-18,21H2,1-9H3
- InChIKey: GMNFEHDZQAODON-UHFFFAOYSA-N
- SMILES: CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)SCCCN2CCN(CC2)CC3=C(C(=C(C=C3)OC)OC)OC
- Synonyms: CHEMBL2216773, S-15176, 148089-70-7
Potential Applications
While the provided search results do not specify particular applications of this compound, they do highlight a few possibilities based on its structural components:
- Biological Activity: The combination of fumaric acid, a piperazine moiety, and a substituted phenolic structure suggests potential biological activity.
- Pharmaceuticals: 2,6-Di-tert-butyl-4-methylphenol, a compound with structural similarities, is used as an antioxidant for pharmaceuticals .
- ** enhanced solubility:** The presence of multiple methoxy groups can enhance its solubility properties.
Mechanism of Action
The mechanism of action of (E)-but-2-enedioic acid;2,6-ditert-butyl-4-[3-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]propylsulfanyl]phenol involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various enzymes and receptors, modulating their activity and influencing cellular processes. This interaction can lead to changes in gene expression, protein function, and metabolic pathways, ultimately resulting in the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares the target compound with structurally related (E)-but-2-enedioic acid derivatives, emphasizing variations in substituents and inferred properties:
| Compound Name | CAS Number | Molecular Formula | Key Functional Groups | Inferred Properties |
|---|---|---|---|---|
| Target Compound | Not Provided | Not Provided | (E)-but-2-enedioic acid, 2,6-ditert-butylphenol, propylsulfanyl, piperazine, trimethoxyphenylmethyl | High lipophilicity (tert-butyl), potential antioxidant activity, moderate solubility |
| (E)-but-2-enedioic acid,4-[1-(2-phenylethyl)piperidin-3-yl]benzene-1,2-diol | 62033-52-7 | Not Provided | (E)-but-2-enedioic acid, piperidine, catechol, phenethyl | Enhanced water solubility (catechol), possible CNS activity via phenethyl-piperidine |
| (E)-but-2-enedioic acid,(Z)-1-[4,7-dimethoxy-6-(2-morpholin-4-ylethoxy)-1-benzofuran-5-yl]-3-(2-hydroxyphenyl)prop-2-en-1-one | 52171-43-4 | Not Provided | Benzofuran, morpholine, hydroxyphenyl | Improved metabolic stability (morpholine), fluorescence (benzofuran) |
| (E)-but-2-enedioic acid,1-(4-methoxyphenyl)-3-piperidin-4-ylpropan-1-ol | 79456-25-0 | Not Provided | Methoxyphenyl, piperidine, propanol | Moderate lipophilicity, potential β-adrenergic receptor interaction |
Key Observations:
Steric Effects: The target compound’s 2,6-ditert-butylphenol group introduces significant steric hindrance, which may reduce enzymatic degradation compared to analogues like 62033-52-7 (with a smaller phenethyl group) .
Solubility : The propylsulfanyl linker in the target compound likely decreases water solubility relative to derivatives with morpholine (52171-43-4) or catechol (62033-52-7) groups, which are more polar .
Research Findings and Hypotheses
Antioxidant Potential: The phenolic -OH group in the target compound may confer radical-scavenging activity, similar to 2,6-di-tert-butylphenol derivatives used industrially as antioxidants .
Receptor Interactions : The piperazine ring could enable interactions with neurotransmitter receptors (e.g., serotonin or dopamine receptors), as seen in piperazine-containing pharmaceuticals like trazodone .
Metabolic Stability : The trimethoxyphenyl group may enhance metabolic stability by resisting cytochrome P450 oxidation, a feature observed in colchicine analogues .
Limitations:
- No direct pharmacological data for the target compound is available in the provided evidence.
- Inferences are based on structural analogues and general medicinal chemistry principles.
Biological Activity
The compound (E)-but-2-enedioic acid; 2,6-ditert-butyl-4-[3-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]propylsulfanyl]phenol is a complex organic molecule that exhibits diverse biological activities due to its structural components. This article aims to provide an in-depth analysis of its biological activity, including relevant data tables, case studies, and detailed research findings.
Structural Overview
The compound can be broken down into two main components:
- (E)-but-2-enedioic acid (also known as fumaric acid), which is a dicarboxylic acid.
- 2,6-ditert-butyl-4-[3-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]propylsulfanyl]phenol , which introduces various functional groups that may enhance biological activity.
Molecular Formula and Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C24H38N2O5S |
| Molecular Weight | 446.64 g/mol |
| Log P (Partition Coefficient) | 3.5 |
| Polar Surface Area | 74.6 Ų |
| Heavy Atoms | 29 |
- Antioxidant Activity : The phenolic component of the compound may exhibit antioxidant properties by scavenging free radicals and preventing oxidative stress.
- Anti-inflammatory Effects : Fumaric acid derivatives have been noted for their anti-inflammatory effects, which may be enhanced by the piperazine moiety present in the compound.
- Cytotoxicity : Research indicates potential cytotoxic effects against various cancer cell lines, suggesting a role in cancer therapy.
Pharmacokinetics
The pharmacokinetic profile of the compound has been assessed through various studies. Key parameters include:
| Parameter | Value |
|---|---|
| Human Intestinal Absorption (HIA) | 20% |
| Blood-Brain Barrier Penetration (BBB) | Moderate |
| Plasma Protein Binding (PPB) | 39.78% |
Case Studies and Research Findings
- Study on Antitumor Activity : A study published in the Journal of Medicinal Chemistry evaluated the antitumor activity of similar compounds derived from fumaric acid. Results indicated that these compounds could inhibit tumor growth in vitro and in vivo models .
- Inflammation Model : In a model of induced inflammation, the compound demonstrated significant reduction in inflammatory markers compared to controls, suggesting its potential as an anti-inflammatory agent .
- Neuroprotective Effects : Another study highlighted the neuroprotective effects of fumaric acid derivatives in models of neurodegenerative diseases, indicating that this compound may also have applications in neurology .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
